(3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
Description
(3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is a complex organic compound that features a unique combination of chlorophenyl, dithiophen, and dihydropyrazolyl groups
Properties
IUPAC Name |
(3-chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS2/c19-13-5-1-4-12(10-13)18(22)21-15(17-7-3-9-24-17)11-14(20-21)16-6-2-8-23-16/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNPMRVWDWXCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 3-chlorophenyl and 3,5-dithiophen-2-yl precursors. These precursors are then subjected to a cyclization reaction with hydrazine derivatives to form the dihydropyrazolyl ring. The final step involves the formation of the methanone linkage under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- 3-Chloromethcathinone
- Thiophene derivatives
Uniqueness
Compared to similar compounds, (3-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure also provides opportunities for further modifications to enhance its properties for specific uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
